molecular formula C25H25N5OS B2700396 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 483984-60-7

1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2700396
CAS No.: 483984-60-7
M. Wt: 443.57
InChI Key: QSHQGGOBXNFVPQ-UHFFFAOYSA-N
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Description

1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure combining a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a thioether linkage, making it a versatile candidate for various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is unique due to its combination of a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a thioether linkage. This unique structure enhances its binding affinity and specificity towards kinase enzymes, making it a valuable compound for targeted cancer therapy .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5OS/c31-23(29-13-11-20(12-14-29)15-19-7-3-1-4-8-19)17-32-25-22-16-28-30(24(22)26-18-27-25)21-9-5-2-6-10-21/h1-10,16,18,20H,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHQGGOBXNFVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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